

Spectroscopic data for 3-Chloro-5-iodopyridin-2-amine

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Compound of Interest

Compound Name: 3-Chloro-5-iodopyridin-2-amine

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Chloro-5-iodopyridin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine group and two different halogens, makes it a versatile intermediate for creating more complex molecular architectures. This compound is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where it is used in the synthesis of biologically active molecules.^{[1][2]} A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic analysis provides the definitive means for its characterization.

This guide offers a detailed examination of the key spectroscopic data for **3-Chloro-5-iodopyridin-2-amine**. As a senior application scientist, the goal is not merely to present data but to provide a cohesive interpretation grounded in the principles of each analytical technique. We will explore the causality behind the observed spectral features, offering insights into how the molecular structure dictates the spectroscopic output.

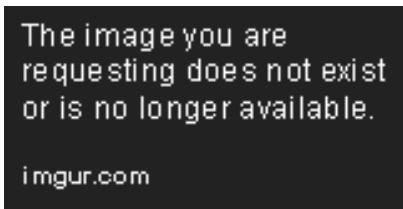
Molecular Overview

A precise characterization begins with the fundamental properties of the molecule.

- Molecular Formula: C₅H₄ClI₂N₂[\[1\]](#)
- Molecular Weight: 254.46 g/mol [\[1\]](#)
- CAS Number: 211308-81-5[\[1\]](#)

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- Structure: 

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Chloro-5-iodopyridin-2-amine**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

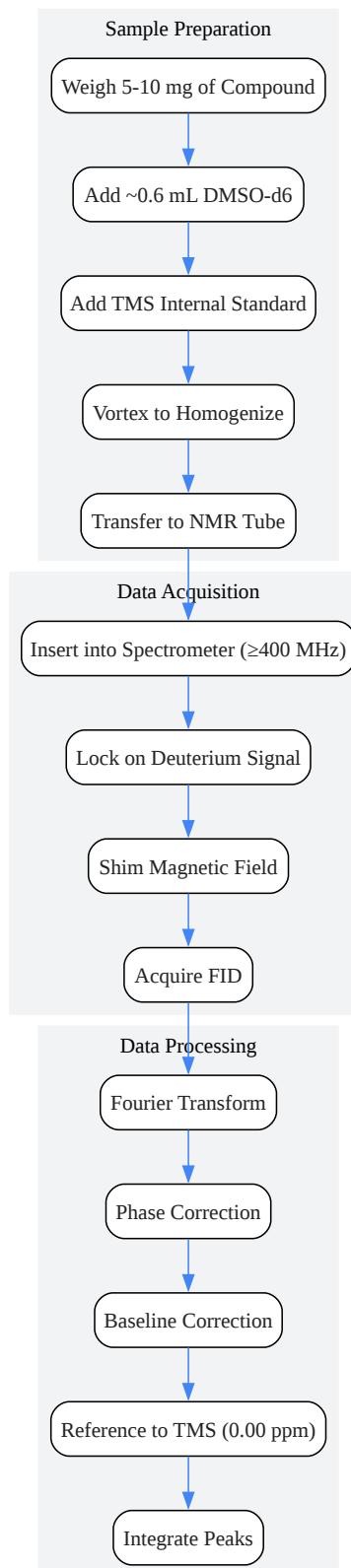
¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR reveals the number of distinct proton environments and their connectivity. The pyridine ring of the title compound contains two aromatic protons and an amine group with two protons.

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-5-iodopyridin-2-amine** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the amine, and its deuteration prevents solvent signals from obscuring the analyte peaks.[\[3\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard and reference its signal to 0.00 ppm.[\[4\]](#)
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

- Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.



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The spectrum is characterized by three main signals. The predicted data, based on established substituent effects in pyridine systems, are summarized below.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	~8.0 - 8.2	Doublet	~2.0-2.5	1H
H-4	~7.6 - 7.8	Doublet	~2.0-2.5	1H
-NH ₂	~6.0 - 6.5	Broad Singlet	N/A	2H

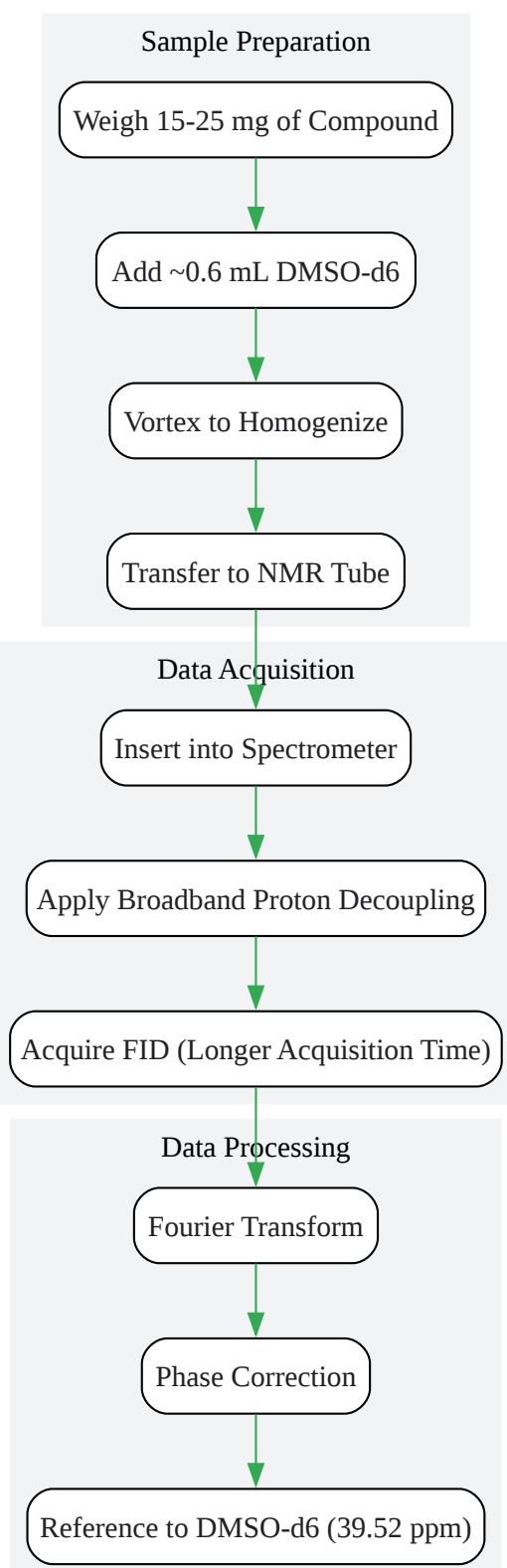
- Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring appear as distinct doublets.
 - Causality of Chemical Shifts: H-6 is positioned between the electronegative nitrogen atom and the iodine atom, leading to significant deshielding and a downfield shift. H-4 is adjacent to both the chloro and iodo substituents, also placing it in a deshielded environment, but slightly less so than H-6.
 - Coupling: The observed splitting pattern is due to four-bond meta-coupling (^4J) between H-4 and H-6. This type of coupling is typically small in aromatic systems (2-3 Hz), resulting in sharp doublets.
- Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet.
 - Causality of Broadening: The broadening is a result of several factors: rapid chemical exchange with trace amounts of water in the DMSO-d₆ solvent, and quadrupolar relaxation from the ^{14}N nucleus.^{[5][6]} The chemical shift of this peak is highly dependent on concentration and temperature.
- Solvent Impurities: It is critical to distinguish analyte peaks from common solvent impurities. For DMSO-d₆, a residual protonated solvent peak (DMSO-d₅) appears as a quintet at ~2.50

ppm, and a broad water peak is often observed around 3.33 ppm.[3][4][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.

The protocol is analogous to that for ¹H NMR, with the key difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum into a series of singlets.

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The five carbon atoms of the pyridine ring are chemically non-equivalent and will give rise to five distinct signals.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C-2	~155 - 160	Attached to the electron-donating -NH_2 group and the ring nitrogen, resulting in a significant downfield shift.
C-6	~150 - 155	Adjacent to the ring nitrogen, causing a strong deshielding effect.
C-4	~140 - 145	Influenced by the deshielding effects of the adjacent halogen substituents and the para-amino group.
C-3	~110 - 115	Attached to the electronegative chlorine atom.
C-5	~85 - 90	The "heavy atom effect" of the directly attached iodine atom causes a pronounced upfield (shielding) shift, a characteristic feature for iodo-substituted carbons.

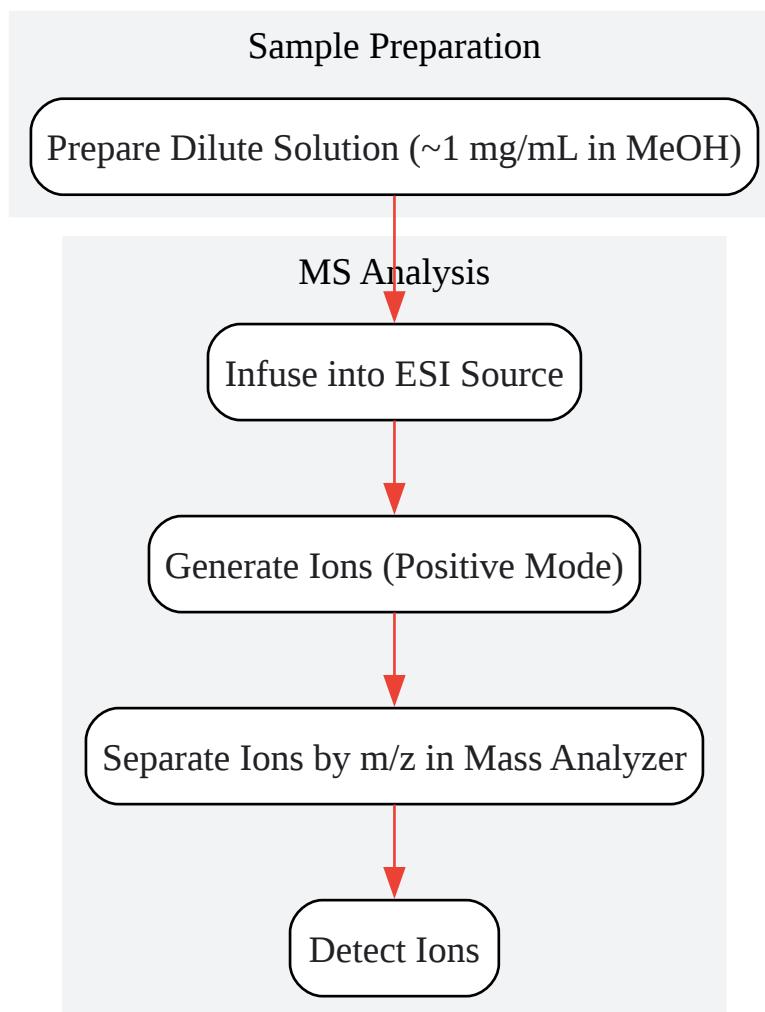
- Solvent Reference: The spectrum is referenced to the central peak of the DMSO-d_6 septet at 39.52 ppm.[3]
- Substituent Effects: The chemical shifts are highly predictable based on well-established substituent effects. The electron-donating amino group strongly influences the ortho (C-3) and para (C-5) positions, while the electronegative halogens and ring nitrogen dominate the local electronic environments. The upfield shift of C-5 is the most telling feature, confirming the position of the iodine atom.[7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its elemental composition.

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- **Ionization:** Acquire the spectrum in positive ion mode. The amine group is readily protonated to form the $[M+H]^+$ ion.
- **Analysis:** Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).



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Workflow for ESI-Mass Spectrometry

The mass spectrum provides a definitive confirmation of the molecular formula.

Ion	Calculated m/z	Expected Relative Abundance	Significance
[M+H] ⁺ (³⁵ Cl)	~254.9	100%	The molecular ion peak for the molecule containing the more abundant ³⁵ Cl isotope.
[M+2+H] ⁺ (³⁷ Cl)	~256.9	~32%	The corresponding molecular ion peak for the molecule containing the less abundant ³⁷ Cl isotope. The ~3:1 ratio is a classic signature for a single chlorine atom.

The most crucial diagnostic feature is the isotopic pattern of the molecular ion. The presence of one chlorine atom leads to two peaks separated by 2 m/z units, [M+H]⁺ and [M+2+H]⁺, with a relative intensity ratio of approximately 3:1. This pattern is an unmistakable fingerprint that validates the presence of chlorine in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

A common and straightforward method is Attenuated Total Reflectance (ATR).

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
- Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

The IR spectrum should display characteristic absorption bands corresponding to the functional groups in **3-Chloro-5-iodopyridin-2-amine**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
1640 - 1600	N-H Scissoring (Bending)	Primary Amine (-NH ₂)
1580 - 1450	C=C and C=N Ring Stretching	Pyridine Ring
1350 - 1250	C-N Stretch	Aryl Amine
800 - 600	C-Cl Stretch	Chloro-aromatic
< 600	C-I Stretch	Iodo-aromatic

- **N-H Vibrations:** The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[8]
- **Aromatic Ring:** A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.
- **Carbon-Halogen Bonds:** The vibrations for the C-Cl and C-I bonds are found in the fingerprint region (< 800 cm⁻¹). While specific assignment can be difficult due to overlapping signals, their presence contributes to the overall spectral pattern.

Safety and Handling

Proper handling of **3-Chloro-5-iodopyridin-2-amine** is essential to ensure laboratory safety. The compound should be treated as potentially hazardous.

- **Hazard Identification:** Based on data for similar halo-pyridylamines, the compound is likely harmful if swallowed and may cause skin and serious eye irritation.[9][10][11]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[10][12]
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]

- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[1]

Conclusion

The spectroscopic characterization of **3-Chloro-5-iodopyridin-2-amine** is unambiguous and relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen framework, with the heavy-atom effect of iodine providing a key diagnostic signal in the ¹³C spectrum. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of chlorine. Finally, IR spectroscopy verifies the presence of the key amine and aromatic functional groups. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for confirming the identity and purity of this important synthetic intermediate.

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